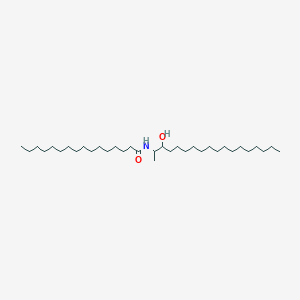

1-Deoxydihydroceramide

Description

Propriétés

IUPAC Name |

N-(3-hydroxyoctadecan-2-yl)hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDORUNOFOLESEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H69NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Serine Palmitoyltransferase in 1-Deoxydihydroceramide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in de novo sphingolipid synthesis, typically catalyzes the condensation of L-serine and palmitoyl-CoA. However, under certain pathological conditions or substrate imbalances, SPT exhibits promiscuous activity, utilizing L-alanine or L-glycine as alternative substrates. This atypical reaction leads to the formation of 1-deoxysphingolipids (1-deoxySLs), a class of neurotoxic lipids, including 1-deoxysphinganine (1-deoxySA) and its acylated form, 1-deoxydihydroceramide (1-deoxyDHC). Lacking the C1 hydroxyl group characteristic of canonical sphingolipids, 1-deoxySLs cannot be degraded by standard catabolic pathways, leading to their accumulation and implication in a range of metabolic and neurological disorders, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1).[1][2][3] This guide provides an in-depth examination of the enzymatic mechanism of SPT in 1-deoxyDHC synthesis, summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated cellular pathways.

Introduction to Serine Palmitoyltransferase and Atypical Sphingolipids

Serine Palmitoyltransferase (SPT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme complex located on the endoplasmic reticulum membrane.[2] It is a key player in the biosynthesis of sphingolipids, a diverse class of lipids essential for cellular structure and signaling.[4] The canonical reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all sphingolipids.[5][6]

However, SPT can utilize alternative amino acid substrates, primarily L-alanine, leading to the synthesis of 1-deoxysphinganine.[1][3] This product is subsequently N-acylated by ceramide synthases (CerS) to form this compound.[7][8] The defining structural feature of these atypical sphingolipids is the absence of the C1 hydroxyl group, which prevents their conversion to complex sphingolipids and renders them resistant to canonical degradation pathways, leading to their cellular accumulation.[1][3][8]

Enzymatic Mechanism of 1-DeoxyDHC Synthesis

The synthesis of 1-deoxyDHC is a two-step process initiated by the promiscuous activity of SPT.

The SPT Holoenzyme

The human SPT enzyme is a heteromeric complex composed of two core subunits, SPTLC1 and SPTLC2, which are essential for its catalytic activity.[5][9] A third subunit, SPTLC3, can also form a complex with SPTLC1 and confers specificity for shorter acyl-CoA substrates.[10] The activity of the complex is further modulated by regulatory subunits, such as the ORMDL proteins.[9]

Canonical vs. Atypical Substrate Utilization

Under normal physiological conditions, SPT displays a high affinity for L-serine. The reaction mechanism is a PLP-dependent Claisen-like condensation.[5] However, certain conditions can shift the substrate preference of SPT:

-

Genetic Mutations: Missense mutations in SPTLC1 and SPTLC2, associated with HSAN1, alter the enzyme's active site, increasing its affinity for L-alanine and L-glycine over L-serine.[2][5][11] This leads to a pathological accumulation of 1-deoxySLs.[1][11]

-

Substrate Availability: Conditions of L-serine deficiency or high L-alanine concentrations can also drive the synthesis of 1-deoxySLs by the wild-type enzyme.[1][12][13]

The condensation of L-alanine and palmitoyl-CoA by SPT produces 1-deoxysphinganine (m18:0).[7][14] This is then N-acylated by ceramide synthases to form various species of 1-deoxydihydroceramides, such as C16:0 1-deoxyDHCer.[7][8]

Figure 1. Canonical vs. Atypical SPT Reaction Pathways.

Quantitative Data on SPT Activity and 1-DeoxySL Levels

The shift in substrate preference in mutant SPT has been quantified. Studies using microsomes from yeast transfected with SPTLC1/SPTLC2 have shown that the Km for L-serine for mutant SPT (C133W) was higher (approx. 1.4 mM) than for the wild-type enzyme (approx. 0.75 mM), while the Vmax was lower (approx. 0.3 vs. 1.4 nmol/mg/min).[7] Conversely, the mutant SPT utilized L-alanine more effectively than the wild-type.[7]

| Enzyme | Substrate | Km (mM) | Vmax (nmol/mg/min) | Reference |

| Wild-Type SPT | L-Serine | ~0.75 | ~1.4 | [7] |

| Mutant SPT (C133W) | L-Serine | ~1.4 | ~0.3 | [7] |

| Wild-Type SPT | L-Alanine | High (less efficient) | Low | [7] |

| Mutant SPT (C133W) | L-Alanine | Lower (more efficient) | Higher | [7] |

| Table 1. Kinetic Parameters of Wild-Type vs. Mutant Serine Palmitoyltransferase. |

Elevated levels of 1-deoxySLs are a hallmark of diseases like HSAN1 and have also been observed in type 2 diabetes.[15][16]

| Condition | Analyte | Concentration | Sample Type | Reference |

| Type 2 Diabetes w/ Neuropathy | 1-deoxydihydroceramides | Stepwise increase across groups | Plasma | [16] |

| Diabetic STZ Rats | 1-deoxysphinganine | Significantly increased | Plasma | [15] |

| HSAN1 Patients | 1-deoxysphingolipids | Pathologically elevated | Plasma | [15] |

| Table 2. Reported Levels of 1-Deoxysphingolipids in Disease States. |

Experimental Protocols

In Vitro SPT Activity Assay

This protocol measures the activity of SPT in converting radiolabeled L-serine to 3-ketodihydrosphinganine. A similar setup can be used with L-alanine to measure 1-deoxysphinganine formation.

Materials:

-

Cell lysates or purified SPT enzyme

-

[³H]L-serine

-

Palmitoyl-CoA

-

Reaction buffer (e.g., HEPES buffer containing pyridoxal 5'-phosphate)

-

Organic solvents for lipid extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Methodology:

-

Reaction Setup: Combine the enzyme source, reaction buffer, and palmitoyl-CoA in a microcentrifuge tube.

-

Initiate Reaction: Add [³H]L-serine to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.

-

Lipid Extraction: Vortex and centrifuge to separate the organic and aqueous phases. The lipid products will be in the lower organic phase.

-

Analysis: Spot the extracted lipids onto a TLC plate and develop using an appropriate solvent system to separate the product from the substrate.

-

Quantification: Scrape the spot corresponding to the product and quantify the radioactivity using a scintillation counter.

Quantification of 1-DeoxySLs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of 1-deoxySLs in biological samples.

Methodology:

-

Sample Preparation:

-

For plasma or serum, perform protein precipitation with an organic solvent.

-

For cells or tissues, homogenize and perform a lipid extraction (e.g., Bligh-Dyer or Folch extraction).

-

Add an internal standard (e.g., a deuterated analog of the analyte) prior to extraction for accurate quantification.

-

-

Hydrolysis (Optional): To measure total 1-deoxySLs (both free and acylated), perform acid hydrolysis to cleave the N-acyl chains, converting all 1-deoxyDHCs to 1-deoxysphinganine.[15]

-

Chromatography:

-

Inject the extracted sample onto a reverse-phase C18 column.

-

Use a gradient elution with solvents such as water, methanol, or acetonitrile (B52724) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) of the analyte and a specific product ion generated by collision-induced dissociation.

-

Example MRM transitions:

-

1-deoxysphinganine (m18:0): m/z 286.3 → m/z 268.3

-

This compound (C16:0): m/z 524.5 → m/z 268.3

-

-

Figure 2. Workflow for 1-DeoxySL Quantification by LC-MS/MS.

Pathophysiological Role and Signaling of 1-DeoxySLs

The accumulation of 1-deoxySLs is cytotoxic, particularly to neurons, and is the underlying cause of the peripheral neuropathy seen in HSAN1.[2][17] Unlike canonical ceramides, which are key signaling molecules in apoptosis and cellular stress, the mechanisms of 1-deoxySL toxicity are distinct due to their unique metabolic fate.

Proposed mechanisms of 1-deoxySL-induced neurotoxicity include:

-

Altered Membrane Properties: The incorporation of 1-deoxyDHC into cellular membranes can disrupt their biophysical properties.[14]

-

Mitochondrial Dysfunction: 1-deoxySLs have been shown to cause a loss of mitochondrial membrane potential and abnormal calcium handling.[2]

-

ER Stress: Accumulation of these lipids can induce endoplasmic reticulum stress.[18]

-

Cytoskeletal Disruption: Changes in neurite morphology and disruption of actin fibers have been observed in neurons exposed to 1-deoxySLs.[18]

-

Inflammasome Activation: 1-deoxySLs can trigger the NLRP3 inflammasome, a key component of the innate immune response.[18]

Figure 3. Pathological Signaling of 1-Deoxysphingolipid Accumulation.

Therapeutic Strategies

The central role of SPT in producing toxic 1-deoxySLs makes it a prime therapeutic target. The primary strategy explored is substrate competition. Oral L-serine supplementation has been shown to competitively inhibit the use of L-alanine by SPT, thereby reducing plasma 1-deoxySL levels.[1][8] This approach has shown promise in improving neuropathy in both animal models of HSAN1 and diabetic neuropathy, as well as in patients with HSAN1.[8][15]

Conclusion

Serine palmitoyltransferase is the critical enzyme at the branch point between canonical sphingolipid synthesis and the pathological production of 1-deoxydihydroceramides. Genetic mutations and substrate imbalances that promote SPT's promiscuous use of L-alanine lead to the accumulation of these metabolically inert and neurotoxic lipids. Understanding the enzymatic mechanism, having robust analytical methods for quantification, and elucidating the downstream signaling pathways are crucial for developing effective therapeutic interventions for diseases driven by 1-deoxySL toxicity. L-serine supplementation represents a promising, mechanism-based therapeutic strategy currently under investigation.

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the chemical structure of native 1-deoxysphingosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural, mechanistic and regulatory studies of serine palmitoyltransferase — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 5. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 6. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of HSAN1- and T2DM-associated 1-deoxy-sphingolipids inhibits the migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recurrent de-novo gain-of-function mutation in SPTLC2 confirms dysregulated sphingolipid production to cause juvenile amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. life-science-alliance.org [life-science-alliance.org]

- 11. researchgate.net [researchgate.net]

- 12. JCI - SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins [jci.org]

- 13. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biophysical Properties of Novel 1-Deoxy-(Dihydro)ceramides Occurring in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Altered plasma serine and this compound profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. molbiolcell.org [molbiolcell.org]

- 18. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 1-Deoxydihydroceramide in Mammalian Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxydihydroceramide (doxodihydroceramide) is an atypical sphingolipid that has emerged from relative obscurity to become a molecule of significant interest in the study of cellular homeostasis and disease. Unlike canonical sphingolipids, the absence of a hydroxyl group at the C1 position fundamentally alters its metabolism and function, leading to accumulation and cellular toxicity. This technical guide provides a comprehensive overview of the biological functions of this compound in mammalian cells, with a focus on its synthesis, pathological implications, and the molecular mechanisms underlying its activity. We present a synthesis of current quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for the scientific community.

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone that play crucial roles as structural components of cellular membranes and as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The de novo synthesis of canonical sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA. However, under certain pathological conditions or due to genetic mutations, SPT can utilize L-alanine instead of L-serine, leading to the formation of 1-deoxysphinganine, the precursor to this compound and other 1-deoxysphingolipids.[1][2] The lack of the C1-hydroxyl group renders these lipids resistant to canonical degradation pathways, leading to their accumulation and subsequent cellular dysfunction.[1] This guide delves into the known biological functions of this compound, its association with disease, and the experimental approaches used to investigate its roles.

Synthesis and Metabolism

The synthesis of this compound is an off-pathway branch of the canonical sphingolipid synthesis. The key enzyme responsible for this diversion is serine palmitoyltransferase (SPT).

-

Canonical Pathway : SPT condenses L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

-

Atypical Pathway : When the substrate specificity of SPT is altered, either by mutations in the SPTLC1 or SPTLC2 genes or by shifts in the intracellular balance of amino acids (e.g., high alanine-to-serine ratio), SPT condenses L-alanine with palmitoyl-CoA.[1][2] This reaction produces 1-deoxy-3-ketosphinganine, which is then reduced to 1-deoxysphinganine (deoxySA).[2]

-

Acylation : 1-deoxysphinganine is subsequently acylated by ceramide synthases (CerS) to form this compound.[3]

Unlike canonical ceramides, this compound cannot be further metabolized into complex sphingolipids or degraded by the canonical sphingolipid catabolic pathway due to the absence of the C1-hydroxyl group.[1]

Caption: Synthesis pathway of this compound.

Biological Functions and Pathological Roles

The accumulation of this compound has been linked to cellular toxicity and the pathology of several diseases. Its primary effects appear to be mediated through the disruption of cellular membranes and mitochondrial function.

Neurotoxicity and Peripheral Neuropathies

Elevated levels of 1-deoxysphingolipids are a hallmark of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) , a rare inherited disorder characterized by sensory loss and neuropathic pain.[1] Mutations in SPTLC1 or SPTLC2 lead to a shift in substrate preference towards alanine, causing the accumulation of 1-deoxysphingolipids, which are cytotoxic to neurons.[1] Specifically, 1-deoxysphinganine, the precursor to this compound, has been shown to cause neurotoxicity by interfering with neurite formation and development.[2]

Role in Diabetes and its Complications

Several studies have implicated 1-deoxydihydroceramides in the pathogenesis of diabetic neuropathy (DN) .[1][4] Plasma levels of 1-deoxydihydroceramides are elevated in individuals with type 2 diabetes, particularly those with DN.[1][4] There is an inverse correlation between this compound concentrations and intraepidermal nerve fiber density in the leg, a marker of DN severity.[1][4] The accumulation of these lipids is thought to contribute to the neuronal damage observed in this condition. Furthermore, this compound has been shown to be cytotoxic to insulin-producing pancreatic β-cells.[5]

Mitochondrial Dysfunction

A key aspect of this compound's cytotoxicity is its impact on mitochondria. Exogenously added 1-deoxysphinganine localizes to mitochondria, leading to the accumulation of its N-acylated product, this compound, within this organelle.[6] This accumulation induces mitochondrial fragmentation and dysfunction, which precedes axonal degeneration.[2][6] The proposed mechanism involves the alteration of mitochondrial membrane properties due to the high hydrophobicity of this compound.[2]

Caption: Proposed pathway of this compound-induced mitochondrial dysfunction.

Alteration of Membrane Biophysical Properties

The unique chemical structure of this compound, lacking the polar C1-hydroxyl group, significantly increases its hydrophobicity compared to canonical dihydroceramide.[2] This altered biophysical property affects its interaction with other membrane lipids. Studies have shown that 1-deoxydihydroceramides have lower miscibility with sphingomyelin (B164518) in lipid bilayers.[2][7] This can lead to alterations in membrane fluidity, domain formation, and ultimately, impaired function of membrane-associated proteins and signaling pathways.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: Plasma this compound Levels in Human Subjects

| Cohort | Total 1-Deoxydihydroceramides (pmol/100 µL) | p-value (vs. Lean Controls) | Reference |

| Lean Controls | 5.195 | - | [1][4] |

| Obese | Not specified | - | [1][4] |

| Obese with Type 2 Diabetes (No DN) | Not specified | - | [1][4] |

| Obese with Type 2 Diabetes (with DN) | 8.939 | 0.005 | [1][4] |

DN: Diabetic Neuropathy

Table 2: this compound Species in Mouse Nervous System Tissue with Age

| Tissue | Age | C22-deoxydhCer (pmol/mg) | C24-deoxydhCer (pmol/mg) | Total deoxydhCer (pmol/mg) | Reference |

| Brain | 1 month | ~0.15 | ~0.05 | ~0.3 | [2] |

| 3 months | ~0.12 | ~0.04 | ~0.25 | [2] | |

| 6 months | ~0.1 | ~0.03 | ~0.2 | [2] | |

| Spinal Cord | 1 month | ~0.1 | ~0.04 | ~0.2 | [2] |

| 3 months | ~0.12 | ~0.05 | ~0.25 | [2] | |

| 6 months | ~0.15 | ~0.06 | ~0.3 | [2] | |

| Sciatic Nerve | 1 month | ~0.05 | ~0.02 | ~0.1 | [2] |

| 3 months | ~0.1 | ~0.04 | ~0.2 | [2] | |

| 6 months | ~0.15 | ~0.06 | ~0.3 | [2] |

Values are estimated from graphical data presented in the cited reference.

Experimental Protocols

Quantification of 1-Deoxydihydroceramides by LC-MS/MS

This protocol outlines the general steps for the analysis of 1-deoxydihydroceramides in biological samples.

Materials:

-

Biological sample (plasma, cells, tissues)

-

Internal standards (e.g., C17-1-deoxysphinganine)

-

Organic solvents (e.g., methanol, chloroform, isopropanol)

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Homogenize tissue samples.

-

Add internal standards to the sample.

-

Perform lipid extraction using a modified Bligh-Dyer or similar method with a mixture of organic solvents (e.g., chloroform:methanol).

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases typically consisting of water, methanol, and/or acetonitrile (B52724) containing ammonium formate and formic acid.

-

-

MS/MS Detection:

-

Perform analysis using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each this compound species and the internal standard.

-

-

Quantification:

Cell Viability Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

-

-

MTT Incubation:

-

Remove the treatment medium.

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11][12]

-

-

Solubilization:

-

Remove the MTT solution.

-

Add the solubilization solution to each well to dissolve the formazan crystals.[10]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the activity of SPT by monitoring the incorporation of a labeled substrate.

Materials:

-

Cell or tissue lysates (microsomal fraction is often used)

-

[³H]L-serine or a fluorescently labeled serine analog

-

Palmitoyl-CoA

-

Pyridoxal 5'-phosphate (PLP)

-

Reaction buffer

-

Scintillation cocktail and counter (for radioactive assay) or HPLC system (for non-radioactive assay)

Procedure:

-

Preparation of Lysates:

-

Prepare cell or tissue lysates, and if necessary, isolate the microsomal fraction by differential centrifugation.

-

-

Reaction Setup:

-

In a reaction tube, combine the lysate, reaction buffer, PLP, and [³H]L-serine.

-

Initiate the reaction by adding palmitoyl-CoA.

-

Incubate the reaction mixture at 37°C for a specific time.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a strong base (e.g., ammonium hydroxide).

-

Extract the lipid products using an organic solvent (e.g., chloroform:methanol).

-

-

Detection and Quantification:

-

Radioactive Method: Evaporate the organic solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated [³H] reflects the SPT activity.[13][14]

-

Non-Radioactive HPLC Method: Analyze the extracted lipids by HPLC to separate and quantify the 3-ketodihydrosphingosine product.[15]

-

-

Data Analysis:

-

Calculate the SPT activity, typically expressed as pmol of product formed per minute per mg of protein.

-

Caption: A general experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound has been established as a bioactive lipid with significant cytotoxic properties, particularly in the context of neurological and metabolic diseases. Its unique synthesis and resistance to degradation lead to its accumulation, triggering cellular stress, mitochondrial dysfunction, and apoptosis. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate roles of this atypical sphingolipid.

Future research should focus on elucidating the precise molecular targets of this compound within the mitochondria and other cellular compartments. A deeper understanding of the signaling pathways it modulates will be crucial. Furthermore, exploring the therapeutic potential of inhibiting its synthesis or promoting its clearance could offer novel strategies for treating diseases such as diabetic neuropathy and HSAN1. The development of more specific and sensitive detection methods will also be vital for advancing our knowledge of the biological functions of this compound in mammalian cells.

References

- 1. Altered plasma serine and this compound profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical Properties of Novel 1-Deoxy-(Dihydro)ceramides Occurring in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered plasma serine and this compound profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Ceramides in the Pathogenesis of Diabetes Mellitus and its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biophysical properties of novel 1-deoxy-(dihydro)ceramides occurring in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 14. researchgate.net [researchgate.net]

- 15. zora.uzh.ch [zora.uzh.ch]

1-Deoxydihydroceramide: A Renegade Sphingolipid Forging a Path to Metabolic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of lipid research is continuously evolving, with the identification of atypical lipid species offering new insights into the pathophysiology of metabolic diseases. Among these, 1-deoxydihydroceramide (1-doxodHCer) has emerged as a critical player in the development and progression of metabolic disorders, including type 2 diabetes and diabetic neuropathy. This technical guide provides a comprehensive overview of 1-doxodHCer, detailing its aberrant biosynthesis, its profound impact on cellular function, and its strong association with metabolic disease. We present a consolidation of current quantitative data, detailed experimental protocols for its analysis, and visualizations of the key signaling pathways it perturbs. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to understanding and targeting the pathological mechanisms of metabolic disease.

Introduction: The Rise of a Toxic Metabolite

Sphingolipids are a diverse class of lipids that are integral to cell structure and signaling. Their biosynthesis is a highly regulated process, commencing with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). However, under conditions of cellular stress, such as serine deficiency or mutations in SPT, the enzyme can utilize alanine (B10760859) as an alternative substrate. This substrate switch leads to the formation of 1-deoxysphinganine, which is subsequently acylated to form this compound.[1][2] The critical absence of the C1 hydroxyl group in 1-doxodHCer renders it resistant to canonical degradation pathways, leading to its accumulation and subsequent cellular toxicity.[3]

Elevated levels of 1-doxodHCer have been strongly correlated with the prevalence and severity of metabolic disorders.[4][5][6] This guide will delve into the intricate details of 1-doxodHCer's role in metabolic disease, providing the necessary technical information to facilitate further research and the development of novel therapeutic strategies.

Quantitative Data: this compound Levels in Metabolic Disorders

The accumulation of 1-doxodHCer is a key feature in various metabolic conditions. The following tables summarize the quantitative data from a key study investigating plasma this compound concentrations in different patient cohorts.

Table 1: Plasma Concentrations of Total 1-Deoxydihydroceramides

| Group | n | Mean (pmol/100 µL) | Standard Deviation |

| Lean Controls (LC) | 19 | 5.195 | - |

| Obesity (O) | 19 | - | - |

| Obesity with T2D (OD) | 18 | - | - |

| Obesity with T2D and Diabetic Neuropathy (ODN) | 19 | 8.939 | - |

Data extracted from Fridman et al., 2021.[4][5][6] Note: Specific mean and standard deviation for the 'O' and 'OD' groups for the total concentration were not explicitly provided in the abstract, but a stepwise increase was observed across the groups.

Table 2: Plasma Concentrations of Individual this compound Species (pmol/100 µL)

| 1-deoxyDHCer Species | Lean Controls (LC) (Mean) | Obesity with T2D and DN (ODN) (Mean) | p-value |

| C16:0 | 0.226 | 0.527 | 0.0021 |

| C18:0 | 0.385 | 1.129 | 0.0002 |

| C20:0 | 0.492 | 1.136 | <0.0001 |

| C22:0 | 1.585 | 2.461 | 0.0496 |

| C24:1 | 0.932 | 0.181 | 0.0073 |

Data extracted from a study presented at the American Academy of Neurology, 2020.[4] These findings highlight a significant elevation of specific 1-deoxyDHCer species in patients with diabetic neuropathy.

Table 3: Plasma Amino Acid Concentrations (µM)

| Amino Acid | Lean Controls (LC) (Mean) | Obesity with T2D and DN (ODN) (Mean) | p-value |

| L-serine | 89.8 | 70.2 | 0.0110 |

| L-alanine | 248.0 | 326.2 | 0.0086 |

Data extracted from Fridman et al., 2021.[5][6] Alterations in the plasma levels of serine and alanine are consistent with the substrate shift that leads to the production of 1-deoxydihydroceramides.

Experimental Protocols: Measurement of this compound

Accurate quantification of 1-doxodHCer is crucial for research and clinical applications. The following is a detailed methodology for the analysis of 1-doxodHCer in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction

-

Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Protein Precipitation and Lipid Extraction:

-

To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a known amount of an appropriate internal standard (e.g., C17-1-deoxydihydroceramide).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the lipid extract.

-

For a more comprehensive extraction, a liquid-liquid extraction can be performed. After the initial methanol precipitation, add 500 µL of methyl-tert-butyl ether (MTBE) and 125 µL of water. Vortex for 10 minutes and centrifuge at 4,000 x g for 10 minutes. The upper organic phase contains the lipids.

-

-

Drying and Reconstitution:

-

Dry the lipid extract under a gentle stream of nitrogen gas at 30°C.

-

Reconstitute the dried lipid extract in 100 µL of the LC-MS/MS mobile phase, typically a mixture of methanol and acetonitrile (B52724) with a small percentage of formic acid and ammonium (B1175870) formate.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for separation.

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each 1-doxodHCer species and the internal standard need to be determined and optimized. For example, for C16:0-1-deoxydihydroceramide, the precursor ion [M+H]+ would be monitored, and a characteristic product ion resulting from the fragmentation of the molecule would be selected for quantification.

-

Data Analysis: Quantify the amount of each 1-doxodHCer species by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of authentic standards.

-

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of 1-doxodHCer instigates a cascade of detrimental cellular events, primarily through the induction of mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Biosynthesis of this compound

The synthesis of 1-doxodHCer is an aberrant branch of the canonical sphingolipid biosynthetic pathway.

Caption: Biosynthesis of this compound.

This compound-Induced Mitochondrial Dysfunction

1-doxodHCer has been shown to accumulate in mitochondria, leading to impaired function and the initiation of apoptosis.[1][7]

Caption: 1-doxodHCer and mitochondrial apoptosis.

This compound-Induced Endoplasmic Reticulum (ER) Stress

The accumulation of 1-doxodHCer in the ER disrupts protein folding and activates the unfolded protein response (UPR), a key contributor to cellular dysfunction in metabolic diseases.

Caption: 1-doxodHCer-induced ER stress pathways.

Conclusion and Future Directions

This compound is a pathogenic lipid that plays a significant role in the progression of metabolic disorders. Its aberrant synthesis and subsequent accumulation lead to cellular toxicity through the induction of mitochondrial dysfunction and ER stress. The quantitative data presented in this guide clearly demonstrate the elevated levels of 1-doxodHCer in patients with type 2 diabetes and diabetic neuropathy, underscoring its potential as both a biomarker and a therapeutic target.

Future research should focus on further elucidating the precise molecular mechanisms by which 1-doxodHCer exerts its toxic effects. The development of specific inhibitors of the aberrant SPT activity or enhancers of 1-doxodHCer clearance could offer novel therapeutic avenues for the treatment of metabolic diseases. The detailed methodologies and pathway diagrams provided in this technical guide are intended to equip researchers with the necessary tools to advance our understanding of this renegade sphingolipid and to pave the way for innovative therapeutic interventions.

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 1-Deoxydihydroceramide in Neurodegenerative Diseases: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and Parkinson's Disease (PD) represent a significant and growing global health burden. While the pathologies of these diseases are complex and multifactorial, emerging evidence points to the dysregulation of lipid metabolism, particularly sphingolipids, as a key contributing factor. This whitepaper focuses on the atypical sphingolipid, 1-deoxydihydroceramide (1-doxodHCer), a neurotoxic metabolite implicated in the pathogenesis of several neurological disorders. An understanding of the biosynthesis, pathophysiology, and analytical measurement of 1-doxodHCer is critical for the development of novel diagnostics and therapeutic interventions. This document provides a comprehensive technical overview of the current state of knowledge regarding the involvement of 1-doxodHCer in neurodegenerative diseases, detailed experimental protocols for its analysis, and a summary of key quantitative findings.

Introduction: The Rise of Atypical Sphingolipids in Neurodegeneration

Sphingolipids are a class of lipids that are integral to cell membrane structure and are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] The canonical sphingolipid biosynthesis pathway begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). However, under certain pathological conditions, including genetic mutations in the SPT complex or altered substrate availability, SPT can utilize L-alanine instead of L-serine. This shift in substrate preference leads to the formation of neurotoxic 1-deoxysphingolipids (deoxySLs), which lack the C1 hydroxyl group characteristic of canonical sphingolipids.[2] This structural alteration prevents their degradation by the canonical catabolic pathway and their conversion into more complex sphingolipids, leading to their accumulation.[3]

The N-acylated form of 1-deoxysphinganine, this compound (1-doxodHCer), has been identified as a key player in the neurotoxicity associated with deoxySLs. Its accumulation has been most definitively linked to Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), a rare peripheral neuropathy caused by mutations in the SPTLC1 or SPTLC2 genes.[4] Beyond HSAN1, evidence is mounting for the involvement of deoxySLs, including 1-doxodHCer, in more common neurodegenerative conditions. This guide will delve into the biochemical pathways, pathological roles, and analytical considerations of 1-doxodHCer in the context of neurodegenerative diseases.

Biosynthesis and Pathophysiological Signaling of this compound

The formation of 1-doxodHCer is a deviation from the normal sphingolipid synthesis pathway. The process and its downstream pathological consequences are outlined below.

Biosynthesis Pathway

The synthesis of 1-doxodHCer is initiated by the enzyme serine palmitoyltransferase (SPT). Under conditions of genetic mutation (e.g., in SPTLC1 or SPTLC2) or an increased intracellular ratio of alanine (B10760859) to serine, SPT condenses palmitoyl-CoA with L-alanine, producing 1-deoxy-3-ketosphinganine. This intermediate is then reduced to 1-deoxysphinganine (doxSA). Subsequently, ceramide synthases (CerS) N-acylate doxSA to form this compound (1-doxodHCer). 1-doxodHCer can be further desaturated to form 1-deoxyceramide.[4]

References

- 1. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aging-dependent mitochondrial dysfunction mediated by ceramide signaling inhibits antitumor T cell response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structural Differences Between 1-Deoxydihydroceramide and Canonical Ceramides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structural distinctions between 1-deoxydihydroceramide and canonical ceramides (B1148491). It delves into their biosynthesis, physicochemical properties, and the analytical methodologies employed for their characterization. Furthermore, this guide explores the divergent roles these lipid molecules play in cellular signaling pathways, offering insights for researchers and professionals in drug development.

Core Structural Dissimilarities

The primary structural difference between canonical ceramides and 1-deoxydihydroceramides lies in the composition of their sphingoid base backbone. Canonical ceramides are synthesized from the amino acid L-serine, resulting in a sphingoid base that possesses a hydroxyl group (-OH) at the C1 position. In stark contrast, 1-deoxydihydroceramides are derived from the amino acid L-alanine, which lacks this C1-hydroxyl group.[1] This seemingly minor alteration has profound implications for the molecule's structure, metabolism, and biological function.

Table 1: Key Structural and Physicochemical Differences

| Feature | Canonical Ceramides | 1-Deoxydihydroceramides | Reference(s) |

| Sphingoid Base Precursor | L-Serine | L-Alanine | [1] |

| C1 Position Functional Group | Hydroxyl (-OH) | Hydrogen (-H) | [1] |

| Metabolic Fate | Can be further metabolized to complex sphingolipids (e.g., sphingomyelin, glucosylceramide) and sphingosine-1-phosphate. | Cannot be metabolized into complex sphingolipids or sphingosine-1-phosphate due to the lack of the C1-hydroxyl group. Considered a metabolic "dead end" in the canonical pathway. | [1][2] |

| Hydrophobicity | Less hydrophobic | More hydrophobic | [2] |

| Gel-Fluid Transition Temperature (Tm) | Higher (e.g., C16:0 Ceramide ≈ 1-deoxyDHCer) | Lower for 1-deoxyceramide compared to its canonical counterpart. | [3] |

| Miscibility in Sphingomyelin Bilayers | More miscible | Less miscible | [2][3] |

Biosynthetic Pathways

The distinct origins of canonical ceramides and 1-deoxydihydroceramides are rooted in the substrate specificity of the enzyme serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis.

De Novo Synthesis of Canonical Ceramides

The synthesis of canonical ceramides begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by SPT.[4][5][6] The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine. Subsequently, a fatty acid chain is attached by a ceramide synthase (CerS) to form dihydroceramide (B1258172).[4] Finally, the introduction of a double bond by dihydroceramide desaturase yields a canonical ceramide.[5]

Synthesis of 1-Deoxydihydroceramides

The synthesis of 1-deoxydihydroceramides occurs when SPT utilizes L-alanine instead of L-serine.[1] This leads to the formation of 1-deoxy-3-ketosphinganine, which is then reduced to 1-deoxysphinganine.[1] Similar to the canonical pathway, a ceramide synthase attaches a fatty acid to produce this compound. However, due to the absence of the C1-hydroxyl group, these molecules cannot be further processed by dihydroceramide desaturase to form a double bond in the sphingoid backbone, nor can they be converted to more complex sphingolipids.[1]

Experimental Protocols for Characterization

The analysis and quantification of ceramides and their deoxy counterparts are predominantly performed using mass spectrometry-based techniques, often coupled with liquid or gas chromatography for separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of ceramides and 1-deoxydihydroceramides in complex biological samples.

Sample Preparation:

-

Lipid Extraction: Lipids are typically extracted from cells or tissues using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[7]

-

Internal Standards: To ensure accurate quantification, a known amount of a non-naturally occurring ceramide analog (e.g., C17:0 ceramide) is added to the sample prior to extraction.

Chromatographic Separation:

-

Column: A reverse-phase C18 column, such as an Acquity BEH C18 (2.1 x 50 mm, 1.7 µm), is commonly used.[8]

-

Mobile Phases: A gradient elution is typically employed. For example:

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[8]

-

Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[8]

-

-

Gradient: A typical gradient might start at 85% B, increase to 100% B, hold, and then return to initial conditions.[8]

-

Flow Rate: A flow rate of 0.5 mL/min is often used.[8]

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity.[8] The instrument is set to monitor for the precursor ion (the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation. For ceramides, a characteristic product ion is often observed at m/z 264.4.

Table 2: Example LC-MS/MS Parameters for Ceramide Analysis

| Parameter | Setting | Reference(s) |

| LC System | Eksigent ultraLC 110 system | [8] |

| Mass Spectrometer | SCIEX QTRAP® 6500 | [8] |

| Column | Acquity BEH C18, 2.1x50 mm, 1.7 µm | [8] |

| Column Temperature | 60 °C | [8] |

| Mobile Phase A | 10 mM ammonium acetate in water + 0.1% formic acid | [8] |

| Mobile Phase B | 10 mM ammonium acetate in ACN:IPA (4:3) + 0.1% formic acid | [8] |

| Flow Rate | 500 µl/min | [8] |

| Injection Volume | 5 µl | [8] |

| Ionization Mode | Positive ESI | [8] |

| Capillary Voltage | 2.5 kV | [9] |

| Cone Voltage | 40 V | [9] |

| Source Temperature | 140 °C | [9] |

| Desolvation Temperature | 600 °C | [9] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for ceramide analysis, particularly for profiling fatty acid chain lengths.

Sample Preparation:

-

Derivatization: Ceramides are not volatile and require derivatization to be analyzed by GC. This is typically achieved by converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[10][11]

-

Extraction: The derivatized ceramides are then extracted into an organic solvent like hexane.[12]

Chromatographic Separation:

-

Column: A fused silica (B1680970) capillary column, such as a FFAP column, is often used.[12]

-

Oven Temperature Program: A temperature gradient is employed to separate the different ceramide species. For example, starting at 110°C and ramping up to 215°C.[12]

Mass Spectrometric Detection:

-

Ionization: Electron impact (EI) ionization is typically used.

-

Analysis: The mass spectra of the TMS-derivatized ceramides provide structural information, with characteristic fragments indicating the fatty acid and sphingoid base moieties.[10]

Table 3: Example GC-MS Parameters for Ceramide Analysis

| Parameter | Setting | Reference(s) |

| Gas Chromatograph | Chrompack 9001 | [12] |

| Injector | Split/splitless | [12] |

| Detector | Flame ionization detector and mass spectrometer | [12] |

| Column | Fused silica capillary column (e.g., 25 m x 0.25 mm x 0.2 µm FFAP) | [12] |

| Oven Program | 110°C (1 min), then ramp to 215°C at 1.9°C/min | [12] |

| Derivatization | Transmethylation with boron trifluoride methanol | [12] |

Signaling Pathways and Cellular Roles

The structural divergence between canonical ceramides and 1-deoxydihydroceramides leads to distinct roles in cellular signaling.

Canonical Ceramides in Apoptosis

Canonical ceramides are well-established as second messengers in various signaling pathways, most notably in the induction of apoptosis (programmed cell death).[13][14][15] The generation of ceramide in response to cellular stress can trigger a cascade of events leading to cell death. This can occur through the activation of protein phosphatases (like PP1 and PP2A) and certain protein kinases, and by influencing the mitochondrial outer membrane permeabilization.[16][17]

Cellular Effects of 1-Deoxydihydroceramides

Due to their inability to be metabolized into complex sphingolipids, 1-deoxydihydroceramides accumulate in cells and are considered cytotoxic.[2] Their increased hydrophobicity can alter the biophysical properties of cellular membranes.[1] The accumulation of these atypical sphingolipids has been linked to several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[18] While a specific signaling cascade has not been fully elucidated, their toxicity is thought to arise from their effects on membrane structure and function.

Conclusion

The absence of a single hydroxyl group at the C1 position fundamentally distinguishes 1-deoxydihydroceramides from their canonical counterparts. This structural variation dictates their metabolic fate, alters their physicochemical properties, and leads to distinct biological activities. For researchers and drug development professionals, understanding these core differences is crucial for elucidating the roles of these lipids in health and disease and for the development of targeted therapeutic strategies. The analytical methods detailed herein provide the necessary tools for the accurate identification and quantification of these important lipid species.

References

- 1. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biophysical Properties of Novel 1-Deoxy-(Dihydro)ceramides Occurring in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical properties of novel 1-deoxy-(dihydro)ceramides occurring in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. helda.helsinki.fi [helda.helsinki.fi]

- 9. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 10. Ceramide analysis utilizing gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas--liquid chromatography-mass spectrometry of synthetic ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

early studies on the physiological relevance of 1-deoxysphingolipids

An In-depth Technical Guide on the Early Studies of the Physiological Relevance of 1-Deoxysphingolipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the physiological relevance of 1-deoxysphingolipids (deoxySLs). It details their discovery, biosynthesis, and initial links to human disease, with a focus on the experimental data and methodologies that established their role as bioactive and often cytotoxic molecules.

Introduction to 1-Deoxysphingolipids

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that structurally differ from canonical sphingolipids, such as sphinganine, by the absence of a hydroxyl group at the C1 position.[1][2] This defining feature renders them incapable of being converted into complex sphingolipids or degraded through the canonical catabolic pathway, leading to their accumulation in cells and tissues.[3][4]

Early investigations into sphingolipid metabolism did not account for these atypical variants. Their physiological relevance began to emerge with the study of certain genetic disorders, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1).[5][6] These early studies revealed that deoxySLs are not inert metabolic byproducts but potent bioactive lipids with significant cytotoxic, particularly neurotoxic, effects.[7][8]

Biosynthesis and Metabolic Fate

The formation of 1-deoxysphingolipids is a critical aspect of their pathophysiology. It represents a deviation from the canonical de novo sphingolipid synthesis pathway, which is initiated by the enzyme serine palmitoyltransferase (SPT).

The Canonical Pathway

In the endoplasmic reticulum, SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is the rate-limiting step in sphingolipid synthesis.[9][10] The product is then rapidly converted to sphinganine, the precursor for all canonical sphingolipids.[3]

The Aberrant Pathway

The synthesis of deoxySLs occurs when SPT utilizes L-alanine (or glycine) as its amino acid substrate instead of L-serine.[4][11] This substrate promiscuity is significantly enhanced under two conditions:

-

Genetic Mutations: Specific missense mutations in the subunits of SPT, namely SPTLC1 and SPTLC2, alter the enzyme's substrate preference, favoring L-alanine.[5][10][12] This is the primary cause of pathologically elevated deoxySLs in HSAN1.

-

Substrate Availability: Conditions of low L-serine or high L-alanine availability can also drive the formation of deoxySLs by wild-type SPT.[4][11]

When L-alanine is used, the product is 1-deoxysphinganine (also known as doxSA).[8] L-glycine condensation results in 1-deoxymethylsphinganine.[13] Unlike sphinganine, these "headless" sphingoid bases cannot be phosphorylated by sphingosine (B13886) kinases or degraded by S1P lyase, leading to their accumulation.[2] They are, however, subject to N-acylation by ceramide synthases (CerS) to form 1-deoxyceramides and 1-deoxydihydroceramides.[8][14]

Early Evidence: Association with Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

The first strong evidence for the physiological relevance of deoxySLs came from studies of HSAN1, a rare, autosomal dominant peripheral neuropathy.[6][12] Researchers identified that mutations in the SPTLC1 gene were the cause of the disease.[5] Subsequent biochemical analyses revealed that these mutations led to a shift in SPT's substrate specificity, resulting in the production and accumulation of 1-deoxysphinganine and 1-deoxymethylsphinganine.[5][15]

This discovery was pivotal, as it directly linked the accumulation of a specific class of atypical lipids to a distinct human pathology, establishing deoxySLs as neurotoxic agents.

Table 1: Plasma 1-Deoxysphingolipid Levels in HSAN1 Patients vs. Healthy Controls

| Cohort | Total 1-Deoxysphingolipid Concentration (µM) | Reference |

|---|---|---|

| Healthy Individuals | 0.1 – 0.3 | [14] |

| HSAN1 Patients | Up to 1.2 |[14][16] |

Mechanisms of Toxicity: Early Insights

Following their identification in HSAN1, research focused on elucidating the mechanisms behind deoxySL toxicity, particularly in neurons.

Neurotoxicity

Early in vitro studies demonstrated that exogenous application of 1-deoxysphinganine was toxic to primary mammalian neurons, specifically dorsal root ganglia (DRG) neurons, which are affected in HSAN1.[7][8] The observed effects were dose- and time-dependent, leading to neurite swelling and retraction, and eventual cell death.[7][17] This provided a direct cellular correlate to the axonal neuropathy seen in patients.

Mitochondrial Dysfunction

A key breakthrough in understanding deoxySL toxicity was the discovery of their subcellular localization. Using a synthesized alkyne analog of 1-deoxysphinganine for metabolic tracing, researchers found that these lipids preferentially accumulate in mitochondria.[16] This accumulation was shown to cause significant mitochondrial distress, including:

-

Mitochondrial Fragmentation: A shift from a tubular network to smaller, fragmented organelles.[16]

-

Mitochondrial Swelling: Abnormal morphology with lost or disorganized cristae.[14]

-

Impaired Function: General mitochondrial dysfunction.[5][16]

Importantly, the toxicity was found to be mediated by the N-acylated metabolites (1-deoxyceramides), as inhibition of ceramide synthases could rescue the mitochondrial fragmentation phenotype.[16]

Table 2: Quantitative Data from Early DeoxySL Cytotoxicity Studies

| Cell Type/Model | DeoxySL Concentration | Observed Effect | Reference |

|---|---|---|---|

| Primary DRG Cultures | Dose-dependent | Neurite swellings | [17] |

| Mouse Embryonic Fibroblasts | 0.5 - 1.0 µM (doxSA) | Significant mitochondrial fragmentation after 24h | [16] |

| Mouse Embryonic Fibroblasts | 0.5 - 1.0 µM (doxSA) | Significant reduction in cell number after 24h | [16] |

| C2C12 Myoblasts | 1.0 - 3.0 µM (1-DSA) | Reduced cell viability, induction of apoptosis and necrosis |[18][19] |

Emerging Links to Other Diseases

Early research also began to uncover associations between elevated deoxySL levels and more common metabolic diseases, suggesting a broader physiological relevance beyond rare genetic neuropathies.

-

Type 2 Diabetes (T2DM): Studies found that plasma deoxySL concentrations were significantly elevated in patients with T2DM and metabolic syndrome.[14][20] Prospective studies later identified deoxySLs as early predictors for the incidence of T2DM, suggesting they may play a role in the pathophysiology, potentially by promoting pancreatic beta-cell death or contributing to insulin (B600854) resistance.[18][20]

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): The similarity in symptoms between HSAN1 and the peripheral neuropathy caused by certain chemotherapy agents, like paclitaxel (B517696), prompted investigation. Studies showed that paclitaxel treatment could induce the production of deoxySLs in cells and that plasma levels of very-long-chain 1-deoxyceramides were associated with the severity of neuropathy in breast cancer patients.[21]

Key Experimental Protocols

The foundational understanding of deoxySLs was built on several key experimental methodologies.

Quantification of 1-Deoxysphingolipids by Mass Spectrometry

-

Objective: To measure the concentration of deoxySLs in biological samples (plasma, cells, tissues).

-

Methodology:

-

Lipid Extraction: Lipids are extracted from the sample using a biphasic solvent system, typically a mixture of ethyl acetate, isopropanol, and water.[22] Samples are fortified with a known amount of an internal standard (e.g., a stable-isotope-labeled sphingolipid) for accurate quantification.[22]

-

Chromatographic Separation: The extracted lipids are resuspended and injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is achieved on a C18 reverse-phase column.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS). Lipids are ionized (usually by electrospray ionization, ESI) and specific precursor-product ion transitions for each deoxySL species of interest are monitored using Multiple Reaction Monitoring (MRM).[22]

-

Quantification: The peak area of each endogenous deoxySL is compared to the peak area of the internal standard to calculate its concentration, often normalized to total protein or plasma volume.

-

In Vitro Neurotoxicity Assay using Primary DRG Neurons

-

Objective: To assess the direct toxic effects of deoxySLs on sensory neurons.

-

Methodology:

-

Cell Isolation: Dorsal Root Ganglia (DRG) are dissected from embryonic or neonatal rodents.

-

Culture: The ganglia are dissociated into single cells and plated on a suitable substrate (e.g., collagen or laminin-coated plates). They are cultured in a neurobasal medium supplemented with growth factors.

-

Treatment: After allowing neurites to extend, cultures are treated with varying concentrations of 1-deoxysphinganine (or a vehicle control).

-

Analysis: Neuronal health is assessed over time. This can include:

-

Morphological Analysis: Imaging of neurites to quantify length, branching, or signs of swelling and degeneration.[17]

-

Viability Assays: Using assays like MTT or live/dead staining to quantify cell survival.

-

-

Mitochondrial Fragmentation and Localization Assay

-

Objective: To visualize the subcellular localization of deoxySLs and their effect on mitochondrial morphology.

-

Methodology:

-

Metabolic Labeling: Cells (e.g., Mouse Embryonic Fibroblasts) are incubated with an alkyne-functionalized analog of 1-deoxysphinganine (alkyne-doxSA).[16] This allows the lipid to be incorporated into cellular metabolic pathways.

-

Fluorescent Staining:

-

For localization, cells are fixed, permeabilized, and the incorporated alkyne-lipid is tagged with a fluorescent azide (B81097) probe (e.g., Alexa Fluor 488 azide) via a copper-catalyzed "click chemistry" reaction.[16]

-

For morphology, live cells are stained with a mitochondria-specific dye like MitoTracker Red CMXRos.

-

-

Imaging: Cells are imaged using confocal fluorescence microscopy.

-

Quantification: Mitochondrial morphology is quantified by analyzing images. The percentage of cells displaying a fragmented mitochondrial network (as opposed to a tubular network) is calculated across different treatment conditions.[16]

-

Conclusion

The early studies on 1-deoxysphingolipids fundamentally shifted the understanding of sphingolipid metabolism. They revealed a previously overlooked class of lipids and established their profound physiological relevance. The initial discovery of their role in the pathogenesis of HSAN1 provided a direct link between their accumulation and neurotoxicity. Subsequent research elucidated key mechanisms of this toxicity, highlighting the critical role of mitochondrial dysfunction. These foundational findings not only explained the pathology of a rare genetic disease but also opened new avenues of investigation into more common disorders like type 2 diabetes and chemotherapy-induced neuropathy, laying the groundwork for the now-vibrant field of deoxysphingolipid research.

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hereditary Sensory and Autonomic Neuropathy (HSAN1) | NeuropathyCommons [neuropathycommons.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations in the sphingolipid pathway gene SPTLC1 are a cause of amyotrophic lateral sclerosis - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 11. JCI - SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins [jci.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of 1-Deoxysphingolipids in docetaxel neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]

- 21. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 1-Deoxydihydroceramide-Induced Cellular Toxicity: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanisms underlying cellular toxicity induced by 1-deoxydihydroceramide (doxDHCer). It covers the biosynthesis of this atypical sphingolipid, its impact on cellular organelles and signaling pathways, and detailed protocols for its study.

Introduction: The Rise of a Toxic Metabolite

1-deoxydihydroceramides are a class of atypical sphingolipids that accumulate in certain pathological conditions, most notably in the rare genetic disorder Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and in diabetic neuropathy[1][2][3]. Unlike canonical sphingolipids, which play crucial roles in cell structure and signaling, 1-deoxydihydroceramides are cytotoxic[1][2]. Their toxicity stems from a fundamental structural difference: the absence of a hydroxyl group at the C1 position of the sphingoid base. This seemingly minor alteration has profound consequences, as it prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation and subsequent cellular damage[1][4].

The synthesis of 1-deoxydihydroceramides is initiated by the enzyme serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis[1][3]. Under normal physiological conditions, SPT condenses serine and palmitoyl-CoA. However, in certain genetic contexts (e.g., mutations in SPTLC1 or SPTLC2 subunits) or metabolic states (e.g., altered serine and alanine (B10760859) levels), SPT can promiscuously use alanine instead of serine, leading to the formation of 1-deoxysphinganine (doxSA)[1][3]. DoxSA is then acylated by ceramide synthases to form 1-deoxydihydroceramides[5].

Quantitative Data on this compound Levels and Effects

The accumulation of 1-deoxydihydroceramides has been quantified in various biological systems, and their cytotoxic effects have been documented. The following tables summarize key quantitative findings.

Table 1: Plasma Concentrations of 1-Deoxydihydroceramides in Human Subjects

| Condition | This compound Species | Concentration (pmol/100 μL) | Reference |

| Lean Controls | Total doxDHCer | 5.195 | [1][6] |

| Obesity | Total doxDHCer | Not significantly different from lean controls | [1][6] |

| Obesity with Type 2 Diabetes (no neuropathy) | Total doxDHCer | Not significantly different from obese controls | [1][6] |

| Obesity with Type 2 Diabetes and Neuropathy | Total doxDHCer | 8.939 | [1][6] |

| HSAN1 Patients (C133W mutation) | m18:0 and m18:1 deoxysphingoid bases | Significantly elevated compared to controls | [4] |

| Type 1 Diabetes with Neuropathy | Deoxy-C24-ceramide and Deoxy-C24:1-ceramide | Associated with increased odds of neuropathy | [2] |

Table 2: Effects of 1-Deoxysphinganine (doxSA) on Mitochondrial Morphology in Mouse Embryonal Fibroblasts (MEFs)

| Treatment | Duration | Observation | Reference |

| 1 µM alkyne-SA | 24 hours | No significant increase in mitochondrial fragmentation | [5] |

| 0.1 µM doxSA | 24 hours | No significant increase in mitochondrial fragmentation | [5] |

| 0.5 µM doxSA | 24 hours | Significant increase in mitochondrial fragmentation | [5] |

| 1 µM doxSA | 24 hours | Significant increase in mitochondrial fragmentation | [5] |

| 1 µM doxSA + 50 µM Fumonisin B1 | 24 hours | Prevention of mitochondrial fragmentation | [5] |

Signaling Pathways of this compound-Induced Toxicity

The accumulation of 1-deoxydihydroceramides triggers a cascade of detrimental cellular events, primarily affecting mitochondria and the endoplasmic reticulum, ultimately leading to apoptosis.

Metabolic Pathway of this compound Synthesis

Caption: Synthesis of this compound via the atypical activity of SPT.

Cellular Toxicity Signaling Pathway

Caption: Downstream cellular effects of this compound accumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular toxicity of 1-deoxydihydroceramides.

Quantification of 1-Deoxydihydroceramides by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species. This method involves extracting lipids from a biological sample, separating them by liquid chromatography, and detecting and quantifying them by mass spectrometry.

Materials:

-

Biological sample (plasma, cells, or tissue)

-

Internal standards (e.g., deuterated sphingolipid standards)

-

Solvents: Methanol, Chloroform (B151607), Water (LC-MS grade)

-

Lipid extraction buffer (e.g., Chloroform:Methanol 1:2, v/v)

-

LC column (e.g., C18 reverse-phase)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

For plasma/serum: Thaw sample on ice.

-

For cultured cells: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation.

-

For tissues: Homogenize in a suitable buffer on ice.

-

-

Lipid Extraction (Bligh & Dyer Method):

-

To the sample, add the internal standard.

-

Add 3.75 volumes of chloroform:methanol (1:2, v/v) and vortex.

-

Add 1.25 volumes of chloroform and vortex.

-

Add 1.25 volumes of water to induce phase separation and vortex.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect and quantify the this compound species using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Data Analysis:

-

Calculate the concentration of each this compound species by comparing the peak area of the endogenous lipid to that of the corresponding internal standard.

Assessment of Mitochondrial Morphology

Principle: Mitochondrial morphology is a key indicator of mitochondrial health. Mitochondrial fragmentation is a hallmark of cellular stress and dysfunction. Immunofluorescence staining of the outer mitochondrial membrane protein TOM20 allows for the visualization and assessment of mitochondrial morphology.

Materials:

-

Cultured cells grown on coverslips

-

Treatment compounds (e.g., 1-deoxysphinganine)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-TOM20

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with desired concentrations of 1-deoxysphinganine or vehicle control for the specified duration.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block with 5% BSA for 30-60 minutes.

-

Incubate with anti-TOM20 primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount coverslips onto microscope slides using mounting medium with DAPI.

-

Image the cells using a fluorescence microscope.

-

Data Analysis:

-

Visually assess mitochondrial morphology, categorizing mitochondria as tubular, fragmented, or intermediate.

-

Quantify the percentage of cells exhibiting fragmented mitochondria in each treatment group.

Apoptosis Detection

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

-

Cultured cells on coverslips, fixed and permeabilized as described in section 4.2.

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-